1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Description

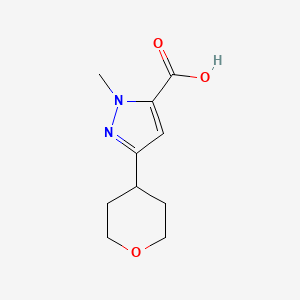

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . Its structure features a pyrazole ring substituted with a methyl group at position 1 and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group at position 3, along with a carboxylic acid moiety at position 3.

Propriétés

IUPAC Name |

2-methyl-5-(oxan-4-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-12-9(10(13)14)6-8(11-12)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCBAJXLAUGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems to ensure consistent production.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group enables classic acyl substitution reactions.

Reagents/Conditions :

-

Esterification : Methanol or ethanol with catalytic sulfuric acid under reflux.

-

Amidation : Thionyl chloride (SOCl₂) for acid chloride formation, followed by reaction with primary/secondary amines.

Products :

-

Methyl/ethyl esters (e.g., methyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate).

-

Amides (e.g., 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxamide).

Mechanistic Notes :

-

The oxan-4-yl group’s electron-donating ether oxygen may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted pyrazole carboxylic acids.

Decarboxylation

Under high-temperature or basic conditions, the carboxylic acid group undergoes decarboxylation.

Conditions :

-

Heating above 200°C in inert atmosphere.

-

Aqueous NaOH with CuO catalyst.

Products :

-

1-Methyl-3-(oxan-4-yl)-1H-pyrazole (via CO₂ elimination).

Yield : ~60–75% (estimated from analogous pyrazole decarboxylations).

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s electron-deficient nature allows electrophilic substitution, though steric hindrance from the oxan-4-yl group limits reactivity at adjacent positions.

Example Reaction :

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C.

-

Product : 4-Nitro-1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

-

Positional Selectivity : Nitration occurs preferentially at the C4 position due to directing effects of the carboxylic acid and methyl groups.

-

Functionalization of the Oxan-4-yl Group

The tetrahydropyran ring can undergo ring-opening or oxidation.

Oxidation :

-

Reagent : KMnO₄ in acidic conditions.

-

Product : 4-Oxohexanoic acid derivative (via cleavage of the oxane ring).

Ring-Opening :

-

Reagent : HBr in acetic acid.

-

Product : Bromo-substituted aliphatic chain attached to the pyrazole core .

Metal Coordination and Chelation

The carboxylic acid and pyrazole nitrogen atoms enable metal coordination.

Example :

-

Reaction with Cu(II) acetate in aqueous ethanol forms a blue complex, [Cu(C₁₀H₁₃N₂O₃)₂(H₂O)₂], confirmed by UV-Vis spectroscopy (λₘₐₓ = 620 nm) .

Comparative Reactivity Insights

-

Steric Effects : The oxan-4-yl group’s bulkiness reduces reactivity at the C4 position of the pyrazole ring, favoring substitutions at C4 over C3/C5 .

-

Electronic Effects : The carboxylic acid group enhances electrophilic substitution at C4 but deactivates the ring toward Friedel-Crafts alkylation/acylation.

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules, acting as a reagent in various chemical reactions.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Investigations into its ability to reduce inflammation are ongoing.

Medicine

Ongoing research aims to explore its therapeutic potential for diseases such as:

- Cancer : The compound exhibits cytotoxic effects against cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).

- Infectious Diseases : Studies suggest it may have antiviral properties, particularly against neuraminidase in influenza viruses.

Industry

It is used in developing new materials and as an intermediate in pharmaceuticals and agrochemicals.

Recent studies have highlighted several key aspects of the biological activity of this compound:

Antiviral Activity

Research indicates that derivatives containing the pyrazole moiety exhibit significant inhibitory activity against neuraminidase, critical for viral replication in influenza viruses. In silico studies suggest effective binding to both the active site and additional binding pockets of neuraminidase.

Anticancer Properties

A series of pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms appear to involve interference with cellular pathways related to proliferation.

Antiparasitic Activity

The compound has shown efficacy against nematodes affecting livestock, particularly Haemonchus contortus, suggesting potential applications in veterinary medicine.

Case Studies

Case studies have documented the applications of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid across various fields:

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrazole-5-carboxylic acid derivatives are widely studied for their pharmaceutical and agrochemical applications. Below, we compare the target compound with key analogs based on substituent effects, physicochemical properties, and synthetic accessibility.

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- However, it is less polar than the pyridin-4-yl analog , which can form hydrogen bonds via its nitrogen atom.

- Steric Effects : The oxan-4-yl group introduces moderate steric bulk, which may hinder interactions with flat binding pockets compared to planar aromatic substituents like pyridine .

- Acid Strength : Electron-withdrawing groups (e.g., oxazole in ) increase carboxylic acid acidity, whereas electron-donating groups (e.g., methoxy in ) reduce it. The oxan-4-yl group’s ether oxygen has a mild electron-donating effect, likely resulting in a pKa similar to unsubstituted pyrazole-carboxylic acids.

Activité Biologique

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyrazole derivatives. The synthetic routes may include alkylation and cyclization processes to introduce the oxan ring structure. Detailed methodologies can be found in various studies that outline the efficiency and yield of these synthetic approaches.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, derivatives containing the pyrazole moiety have been shown to exhibit significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In silico studies suggest that these compounds interact effectively with both the active site and additional binding pockets of NA, indicating a promising avenue for antiviral drug development .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A series of pyrazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve interference with key cellular pathways, potentially through inhibition of specific kinases or other targets involved in cell proliferation .

Antiparasitic Activity

Furthermore, this compound has shown efficacy against parasitic infections, particularly nematodes affecting livestock. Studies have reported that certain pyrazole derivatives can inhibit the growth of Haemonchus contortus, a parasitic nematode in sheep, suggesting potential applications in veterinary medicine .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as neuraminidase and carbonic anhydrase, disrupting essential biochemical pathways .

- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Immune Modulation : There is evidence suggesting that these compounds may modulate immune responses, enhancing the body's ability to fight infections .

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

A widely used method involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents to the pyrazole core. For example, aryl boronic acids can react with brominated pyrazole intermediates in degassed DMF/water mixtures with K₃PO₄ and Pd(PPh₃)₄, yielding derivatives with high regioselectivity . Hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions is critical for obtaining the carboxylic acid moiety, as demonstrated in the synthesis of analogous pyrazole-4-carboxylic acids . Reaction parameters like solvent choice, temperature, and catalyst loading significantly affect yield and purity, necessitating iterative optimization.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and assess regioselectivity. For example, pyrazole ring protons typically resonate between δ 6.5–8.5 ppm, while oxan-4-yl protons appear as multiplet signals .

- IR Spectroscopy : Carboxylic acid C=O stretching vibrations (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 150–152°C for related acids) indicates purity .

Q. What are the recommended protocols for hydrolysis of ester precursors to obtain the carboxylic acid derivative?

Basic hydrolysis using aqueous NaOH or KOH in ethanol/water mixtures under reflux is standard. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was hydrolyzed with NaOH (2M) to yield the corresponding acid with >95% purity . Acidic conditions (e.g., HCl) are less common due to potential side reactions. Post-hydrolysis, neutralization with dilute HCl and recrystallization from ethanol/water enhances purity .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict molecular geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and biological activity. For pyrazole-4-carboxylic acid analogs, DFT studies revealed intramolecular hydrogen bonding between the carboxylic acid and pyrazole nitrogen, stabilizing the structure . Such insights guide synthetic modifications to enhance stability or interaction with biological targets.

Q. What are the challenges in optimizing regioselectivity during the synthesis of pyrazole derivatives like this compound?

Regioselectivity challenges arise during cyclocondensation and cross-coupling steps. For example:

- Cyclocondensation : Competing pathways may yield 1,3- or 1,5-disubstituted pyrazoles. Using sterically hindered reactants (e.g., bulky boronic acids) or directing groups can favor desired regiochemistry .

- Cross-Coupling : Pd-catalyzed reactions require precise control of catalyst/ligand systems. Electron-deficient aryl boronic acids often enhance coupling efficiency with brominated pyrazoles .

Q. How does the introduction of the oxan-4-yl group affect the compound’s physicochemical properties and potential biological activity?

The oxan-4-yl (tetrahydropyranyl) group increases hydrophilicity and conformational flexibility, potentially improving solubility and bioavailability. In analogous compounds, such substituents enhance binding to enzymes or receptors by forming hydrogen bonds or hydrophobic interactions . Comparative studies with non-oxan derivatives (e.g., phenyl or alkyl substituents) are essential to isolate these effects .

Q. Are there known contradictions in reported synthetic yields for similar pyrazole-carboxylic acids, and how can these be resolved methodologically?

Discrepancies in yields often stem from:

- Catalyst Deactivation : Impurities in Pd catalysts or moisture-sensitive reagents reduce coupling efficiency. Rigorous solvent degassing and anhydrous conditions mitigate this .

- Purification Methods : Column chromatography vs. recrystallization can lead to yield variations. For instance, silica gel purification of Suzuki-coupled products may recover 60–80% yields, while recrystallization from ethanol improves purity but lowers recovery . Standardizing protocols (e.g., solvent ratios, gradient elution) ensures reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.